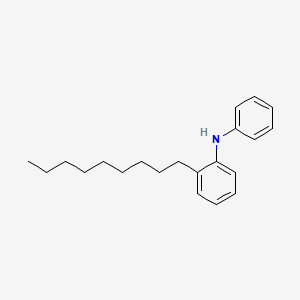

Benzenamine, 2-nonyl-N-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-nonyl-N-phenyl- typically involves the reaction of aniline (C6H5NH2) with nonyl bromide (C9H19Br) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom of nonyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Benzenamine, 2-nonyl-N-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenamine, 2-nonyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine from nitro derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications of Substituted Diphenylamines

Substituted Diphenylamines (SDPAs) are a category of chemical substances that have various industrial applications. A screening assessment by the Government of Canada concluded that none of the 14 SDPAs assessed pose a risk to the environment or to human health . These substances include seven discrete substances and seven UVCBs (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), all of which are diphenylamines with different degrees of phenyl or alkyl substitution and similar physical-chemical properties .

List of Substituted Diphenylamines

The following is a list of SDPAs, including their Chemical Abstracts Service Registry Number (CAS RN) and names :

- 27177-41-9 Benzenamine, ar-nonyl-N-phenyl-

- 36878-20-3 Benzenamine, ar-nonyl-N-(nonylphenyl)-

- 68411-46-1 Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene

- 68442-68-2 Benzenamine, N-phenyl-, styrenated

- 68608-77-5 Benzenamine, 2-ethyl-N-(2-ethylphenyl)-, (tripropenyl) derivs.

- 68608-79-7 Benzenamine, N-phenyl-, (tripropenyl) derivs.

- 68921-45-9 Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene (also known as BNST)

- 184378-08-3 Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene

Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene (BNST)

Human health studies

Studies on benzenamine, N-phenyl- have provided data regarding its impact on human health :

- A test involving 11 male workers with a 1% chemical in methanol reported no positive response .

- A woman with vesicular and exudative eczema showed a positive response when patch tested with the chemical, due to her work in a circuit bake factory handling metals, plastics, and greases .

- In a study of 1012 eczema patients, 3 tested positive with a 1% chemical in petrolatum, suggesting a cross-reaction to p-phenylenediamine .

- A maximization test with 30 volunteers using a 1% chemical in petrolatum reported no sensitization reactions .

Toxicity

Mécanisme D'action

The mechanism of action of Benzenamine, 2-nonyl-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aniline (C6H5NH2): The parent compound with a simpler structure.

N-Phenyl-1-naphthylamine (C16H13N): A similar compound with a naphthyl group instead of a nonyl group.

N-Phenyl-2-ethylhexylamine (C14H23N): A compound with an ethylhexyl group instead of a nonyl group.

Uniqueness

Benzenamine, 2-nonyl-N-phenyl- is unique due to the presence of the long nonyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

Benzenamine, 2-nonyl-N-phenyl- (also known as N-phenyl-2-nonylaniline) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a nucleophilic substitution reaction involving aniline and nonyl bromide in the presence of a base such as sodium hydroxide. This reaction leads to the formation of Benzenamine, 2-nonyl-N-phenyl-, characterized by a long hydrophobic nonyl chain attached to a phenyl group.

Antimicrobial Properties

Research indicates that compounds similar to Benzenamine, 2-nonyl-N-phenyl- exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzeneamines can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the hydrophobic nonyl chain enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Benzenamine, 2-nonyl-N-phenyl- | Staphylococcus aureus | Moderate inhibition |

| Cinnamanilides | E. coli, S. aureus | Comparable to ampicillin |

| N-Phenyl-1-naphthylamine | Various strains | Effective against MRSA |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Benzenamine, 2-nonyl-N-phenyl-. Preliminary results suggest that while it exhibits some cytotoxicity against cancer cell lines, it also shows selective toxicity towards primary mammalian cells. The cytotoxicity profile is crucial for evaluating its potential therapeutic applications.

The biological activity of Benzenamine, 2-nonyl-N-phenyl- is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The long nonyl chain may facilitate binding through hydrophobic interactions and hydrogen bonding with biological macromolecules.

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated a series of aromatic amines for their antibacterial efficacy against gram-positive bacteria. Benzenamine derivatives demonstrated activity comparable to clinically used antibiotics like ampicillin and isoniazid .

- Toxicological Assessment : In a 90-day dietary study on rats, significant changes in organ weights were observed at higher doses of similar compounds. Notably, increases in liver weight and signs of haematopoiesis were reported, indicating potential toxicity concerns at elevated exposure levels .

- Pharmacokinetic Properties : Research into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds suggests that modifications in the chemical structure can significantly influence these parameters, impacting overall biological activity .

Propriétés

Numéro CAS |

52033-73-5 |

|---|---|

Formule moléculaire |

C21H29N |

Poids moléculaire |

295.5 g/mol |

Nom IUPAC |

2-nonyl-N-phenylaniline |

InChI |

InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-14-19-15-12-13-18-21(19)22-20-16-10-8-11-17-20/h8,10-13,15-18,22H,2-7,9,14H2,1H3 |

Clé InChI |

ZXDFRMQGNRQARM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.